molecular formula C11H12N2 B1588178 trans-4-Dimethylaminocinnamonitrile CAS No. 32444-63-6

trans-4-Dimethylaminocinnamonitrile

Cat. No.: B1588178
CAS No.: 32444-63-6
M. Wt: 172.23 g/mol
InChI Key: CSCOHKCYDZVRMQ-UHFFFAOYSA-N
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Description

Trans-4-Dimethylaminocinnamonitrile is a chemical compound with the molecular formula C11H12N2 . It contains a total of 25 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 nitrile (aliphatic) .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 25 bonds. These comprise 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 nitrile (aliphatic) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 172.22638 g/mol . It contains a total of 25 atoms, including 12 Hydrogen atoms, 11 Carbon atoms, and 2 Nitrogen atoms .

Scientific Research Applications

Analytical Chemistry

  • Proanthocyanidin Quantification : Trans-4-dimethylaminocinnamonitrile derivatives, specifically DMAC, have been used in an improved colorimetric method for quantifying proanthocyanidins (PACs) in cranberry powders. This method provides a robust and specific assay for total PACs in cranberry samples (Prior et al., 2010).

Material Science

  • Nonlinear Optical Properties : Research has shown that derivatives of this compound, such as N-Aryl Stilbazolium Dyes, exhibit significant quadratic nonlinear optical properties. These properties are important for applications in photonic devices and materials (Coe et al., 2002).

Pharmacology

  • Enhancing Paracellular Permeability : Methylated N-(4-N,N-dimethylaminocinnamyl) chitosan, a derivative, has been investigated for its effect on increasing cell permeability, demonstrating potential for enhancing intestinal absorption of therapeutic macromolecules (Kowapradit et al., 2010).

Photochemistry

  • Charge-Transfer Dynamics : Studies on 4-(Dimethylamino)benzonitrile, a related compound, have explored its ultrafast intramolecular charge-transfer process, shedding light on the dynamics of electronic states in photoinduced charge transfer (Rhinehart et al., 2012).

  • Quadratic Hyperpolarizabilities in Complexes : Research has demonstrated that donor/acceptor-substituted trans-Tetraammineruthenium(II) complexes, involving derivatives of this compound, show large molecular quadratic hyperpolarizabilities, relevant for optical and electronic applications (Coe et al., 1997).

  • Photoinduced Intramolecular Charge Transfer : Studies have explored the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, providing insights into the photophysical behavior and potential applications in photochemistry (Yang et al., 2004).

Safety and Hazards

Trans-4-Dimethylaminocinnamonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Trans-4-Dimethylaminocinnamonitrile is a synthetic, ambident anion probe . It has been used as a fluorescent probe for anions in ion chromatography and as a quenching agent for fluorescence . The primary targets of this compound are therefore the anions in a solution, which it binds to during the process of ion chromatography .

Mode of Action

This compound interacts with its targets, the anions, by binding to them. This compound also reacts with electron donor molecules such as acrylonitrile to form a radical cation that can be detected by electron spin resonance (ESR) spectroscopy . The interaction of this compound with its targets results in changes that can be detected and measured, providing valuable information about the anions present in a solution .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its interaction with anions and electron donor molecules. By binding to anions, this compound can serve as a probe in ion chromatography, allowing for the detection and measurement of these anions . Additionally, its reaction with electron donor molecules results in the formation of a radical cation, which can be detected by ESR spectroscopy .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of dust should be avoided, and contact with skin and eyes should be prevented . The use of personal protective equipment, including chemical impermeable gloves, is recommended . Adequate ventilation is necessary, and all sources of ignition should be removed . These precautions help ensure the safe and effective use of this compound in ion chromatography and other applications .

Biochemical Analysis

Biochemical Properties

Trans-4-Dimethylaminocinnamonitrile has been used as a fluorescent probe for anions in ion chromatography . It also acts as a quenching agent for fluorescence . This compound reacts with electron donor molecules such as acrylonitrile to form a radical cation that can be detected by electron spin resonance (ESR) spectroscopy .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with electron donor molecules. It forms a radical cation that can be detected by ESR spectroscopy . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-13(2)11-7-5-10(6-8-11)4-3-9-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCOHKCYDZVRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036230
Record name p-(Dimethylamino)cinnamonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32444-63-6, 31145-02-5
Record name 3-[4-(Dimethylamino)phenyl]-2-propenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32444-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Dimethylamino)cinnamonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(dimethylamino)cinnamonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-Dimethylaminocinnamonitrile (contains ca. 15% trans- isomer)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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